molecular formula C14H10ClN B2924227 (4-Chlorophenyl)(phenyl)acetonitrile CAS No. 4578-80-7

(4-Chlorophenyl)(phenyl)acetonitrile

Cat. No.: B2924227
CAS No.: 4578-80-7
M. Wt: 227.69
InChI Key: OZTNTRFNRLHMKC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(phenyl)acetonitrile, also known as 4-Chlorobenzyl cyanide, is an organic compound with the linear formula ClC6H4CH2CN . It has a molecular weight of 151.59 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carbon, which is then attached to a nitrile group (CN). The fourth carbon on the benzene ring is attached to a chlorine atom . The SMILES string representation is Clc1ccc(CC#N)cc1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 25-28 °C and a boiling point of 265-267 °C . It has a density of 1.19 g/mL at 20 °C .

Scientific Research Applications

Photochemical Decarboxylation

A study by Suzuki et al. (1976) explored the photochemical decarboxylation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile, leading to the formation of corresponding thiazole, thiazoline, and benzonitrile. This research provides insight into the mechanistic aspects of photochemical transformations involving chlorophenyl compounds in acetonitrile (Suzuki, Fujita, Yamabayashi, Deguchi, & Izawa, 1976).

Aminolysis of Aryl Phenyl Chlorothiophosphates

Hoque et al. (2007) reported kinetic studies on the reactions of aryl phenyl chlorothiophosphates with substituted anilines in acetonitrile, highlighting the SN2 mechanism involved. The study also discussed the effects of substituents and solvent on reaction kinetics, offering a detailed examination of reaction mechanisms in acetonitrile solutions (Hoque, Dey, Guha, Kim, Lee, & Lee, 2007).

Electrochemical Studies

Research by Saby et al. (1997) investigated the electrochemical modification of glassy carbon electrodes using aromatic diazonium salts in acetonitrile. The study provides insights into the electrostatic and electrolyte/solvent effects on the blocking properties of grafted films, relevant for understanding surface modifications in electrochemical sensors and devices (Saby, Ortiz, Champagne, & Bélanger, 1997).

Synthesis and Catalysis

Rotundo et al. (2019) described the synthesis and electrochemical behavior of novel rhenium complexes in acetonitrile, with a focus on their catalytic performances for CO2 reduction. This study sheds light on the potential applications of chlorophenyl compounds in catalysis and environmental remediation (Rotundo, Garino, Priola, Sassone, Rao, Ma, Robert, Fiedler, Gobetto, & Nervi, 2019).

Safety and Hazards

(4-Chlorophenyl)(phenyl)acetonitrile is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment such as gloves and eye protection .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTNTRFNRLHMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4578-80-7
Record name (4-CHLOROPHENYL)PHENYLACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of mandelonitrile (5 g) and chlorobenzene (15.7 g) was added sulfuric acid (9.8 ml) dropwise while the temperature of the mixture was maintained at 5°-10° C. After completion of dropwise addition, the mixture was stirred for another 1.5 hours. This reaction mixture was poured in ice-water and the syrup that had separated out was extracted into ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate, and concentrated to dryness. The group was purified by silica gel column chromatography to provide the title compound (3.6 g) as pale yellow syrup.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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